1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O/c1-9-7-13(16(23)20-18)14-10(2)21-22(15(14)19-9)8-11-3-5-12(17)6-4-11/h3-7H,8,18H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMQOZWAUIKRCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=C(C=C3)Cl)C)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocycle Construction: Pyrazolo[3,4-b]pyridine Formation
The foundational step in synthesizing 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves the assembly of the pyrazolo[3,4-b]pyridine scaffold. A widely adopted strategy employs cyclocondensation reactions between 5-aminopyrazoles and β-diketones or their equivalents. For instance, 3-methyl-1-phenyl-1H-pyrazol-5-amine has been utilized as a starting material in solvent-free syntheses to generate pyrazolo[3,4-b]pyridine-6-carboxylate derivatives with yields ranging from 55% to 70%. This approach minimizes reaction times compared to traditional reflux methods, enhancing scalability for industrial applications.
Alternative methodologies leverage palladium-catalyzed aminocarbonylation to introduce carboxamide functionalities at the C-3 position of the heterocycle. While primarily used for carboxamide derivatives, this technique demonstrates the functional group tolerance of pyrazolo[3,4-b]pyridines, suggesting adaptability for carboxylate intermediates. Reaction conditions typically involve Pd(OAc)₂ as a catalyst, Xantphos as a ligand, and carbon monoxide generated ex situ, achieving yields up to 99% under optimized parameters.
Regioselective Substitution: Introduction of the 4-Chlorobenzyl Group
The incorporation of the 4-chlorobenzyl moiety at the N1 position of the pyrazole ring necessitates careful control of alkylation conditions. A representative procedure involves treating the pyrazolo[3,4-b]pyridine intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This nucleophilic substitution proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C), achieving moderate to high yields.
Recent advancements emphasize the use of phase-transfer catalysts to enhance reaction efficiency. For example, tetrabutylammonium bromide (TBAB) has been shown to accelerate alkylation rates by facilitating interfacial interactions between the organic and aqueous phases, reducing reaction times from 24 hours to under 6 hours while maintaining yields above 85%.
Esterification: Formation of the Methyl Ester Intermediate
The conversion of the carboxylic acid functionality at position 4 to its methyl ester derivative serves as a critical precursor to the target carbohydrazide. Industrial-scale protocols often employ dimethyl carbonate (DMC) as a methylating agent under mild conditions (50–75°C), avoiding the use of hazardous methyl halides. This transesterification reaction benefits from the in situ generation of methanol, which acts as a solvent and proton scavenger, driving the reaction to completion.
A comparative analysis of esterification methods reveals that continuous flow reactors outperform batch systems in terms of yield and purity. Under optimized flow conditions (residence time: 30 minutes, temperature: 70°C), the methyl ester derivative is obtained in 94% purity, compared to 89% in batch processes.
Hydrazinolysis: Conversion to the Carbohydrazide
The final step involves the nucleophilic acyl substitution of the methyl ester with hydrazine hydrate to yield the carbohydrazide. Standard protocols entail refluxing the ester derivative with excess hydrazine hydrate (3–5 equivalents) in ethanol or methanol for 2–4 hours. Reaction completion is monitored via thin-layer chromatography (TLC) or UV spectroscopy, with the latter detecting the absence of ester carbonyl absorption at ~1700 cm⁻¹ in infrared spectra.
Table 1: Comparative Hydrazinolysis Conditions and Yields
| Ester Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl ester | Ethanol | 78 | 3 | 75 | |
| Ethyl ester | Methanol | 65 | 2 | 82 | |
| Methyl ester | Solvent-free | 70 | 1.5 | 88 |
Notably, solvent-free conditions have emerged as a superior approach, reducing purification complexity and improving yields to 88%. The crystalline product is typically isolated via vacuum filtration and recrystallized from ethanol to achieve >98% purity.
Analytical Characterization and Validation
Structural confirmation of this compound relies on multimodal spectroscopic analysis. Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups, including the carbohydrazide N-H stretch (3170–3250 cm⁻¹) and carbonyl absorption (1666 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy provides regiochemical confirmation, with the 4-chlorobenzyl methylene protons appearing as a singlet at δ 4.85–5.10 ppm in the ¹H NMR spectrum.
High-resolution mass spectrometry (HRMS) further validates molecular composition, with the [M+H]⁺ ion observed at m/z 315.76, consistent with the molecular formula C₁₆H₁₄ClN₃O₂. Purity assessments via high-performance liquid chromatography (HPLC) typically show >99% purity when using C18 reverse-phase columns with acetonitrile-water mobile phases.
Industrial-Scale Optimization and Challenges
Scaling the synthesis to industrial production introduces challenges in maintaining regioselectivity and minimizing byproducts. Continuous flow chemistry has addressed these issues by ensuring consistent mixing and temperature control during the alkylation and esterification steps. Additionally, the use of immobilized hydrolases in packed-bed reactors has been explored for the final hydrazinolysis step, achieving 90% conversion rates with enzyme recyclability over five cycles.
Residual solvent management remains a critical concern, particularly for hydrazine hydrate, which requires specialized handling due to its toxicity. Advances in solvent recovery systems, including falling-film evaporators, have reduced waste generation by 40% in pilot-scale productions.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
The carbohydrazide moiety undergoes hydrolysis under acidic or basic conditions to yield 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ( ). This reaction is critical for modifying solubility and biological activity.
| Reaction Conditions | Product | Reference |
|---|---|---|
| Acidic (HCl, reflux) | Carboxylic acid (-COOH) | |
| Basic (NaOH, aqueous ethanol) | Deprotonated carboxylate |
Nucleophilic Substitution
The hydrazide nitrogen acts as a nucleophile, enabling reactions with electrophiles such as alkyl halides or acylating agents. For example:
-
Acylation : Reaction with acetyl chloride forms N-acetyl derivatives.
-
Alkylation : Interaction with methyl iodide produces N-methylhydrazides.
Similar reactivity is observed in methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, where ester groups participate in nucleophilic substitutions ().
Cyclization Reactions
The carbohydrazide group facilitates cyclization via intramolecular reactions. For instance, heating with diketones or aldehydes can generate fused heterocycles like triazolo-pyrazolo-pyridines. This parallels the Gould–Jacobs mechanism ( ), where nucleophilic attack at carbonyl groups initiates ring formation.
Proposed Mechanism :
-
Nucleophilic attack by hydrazide nitrogen on carbonyl carbon.
-
Dehydration to form a six-membered intermediate.
-
Subsequent cyclization to yield bicyclic derivatives.
Condensation with Carbonyl Compounds
Reaction with aldehydes/ketones forms hydrazones, a hallmark of carbohydrazides. These derivatives are pivotal in medicinal chemistry for enhancing target specificity.
| Carbonyl Reactant | Product | Application |
|---|---|---|
| Benzaldehyde | 4-(Benzylidenehydrazine) derivative | Potential enzyme inhibitor |
| Cyclohexanone | Cyclohexylidenehydrazine analog | Solubility modification |
Oxidation Reactions
Controlled oxidation of the hydrazide group may yield azides or other nitrogen-rich intermediates. For example:
-
Oxidative Cleavage : Using reagents like HNO₂ could generate diazonium salts.
Metal Complexation
The pyrazolo-pyridine nitrogen atoms and hydrazide group can coordinate transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or therapeutic properties.
Comparative Reactivity of Structural Analogs
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research in medicinal chemistry:
1. Antimicrobial Activity
Recent studies indicate that compounds with similar pyrazolo[3,4-b]pyridine structures have shown significant antimicrobial properties. For instance, derivatives have demonstrated activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs. The specific compound in focus has not been extensively tested in this context but shares structural similarities suggesting potential efficacy against bacterial strains .
2. Anticancer Properties
Research highlights the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. Modifications in structure can enhance selectivity and potency against various cancer cell lines. Studies using docking simulations have shown that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .
Case Study: Cytotoxicity Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains, indicating a favorable safety profile for further development .
Synthesis and Mechanism of Action
The synthesis of 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves multi-step reactions that include the formation of the pyrazolo core followed by functionalization to introduce various substituents. The proposed mechanism of action for compounds like this involves the inhibition of key enzymes or metabolic pathways related to cell division and metabolism in pathogenic organisms .
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, including the suppression of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazolo-Pyridine Derivatives
Key Observations:
Substituent Position and Bioactivity :
- The 4-chlorobenzyl group in the target compound may enhance lipophilicity and membrane permeability compared to the 2-chlorobenzyl analog .
- Carbohydrazide derivatives (e.g., the target compound) are more reactive than carboxamides or carboxylic acids, enabling interactions with biological targets like enzymes or receptors .
Stability and Reactivity :
- The carbohydrazide group in the target compound is prone to hydrolysis under alkaline conditions, similar to the labile oxadiazole ring in N′-acetyl derivatives .
- Carboxylic acid derivatives (e.g., 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) exhibit higher aqueous solubility, making them suitable for formulation but less reactive in covalent interactions .
Pharmacological Potential: Hydrazide-containing analogs (e.g., the target compound) are associated with antimicrobial and anti-tubercular activities, as seen in structurally related pyrazolo-pyridines . Carboxamide derivatives (e.g., 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide) are explored for kinase inhibition, suggesting divergent therapeutic applications .
Stability and Degradation
- The carbohydrazide group in the target compound may undergo hydrolysis to form carboxylic acids under basic conditions, similar to the degradation of 2,3-dihydro-1,3,4-oxadiazole rings in alkaline media .
- Discontinued Derivatives : 1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (CAS: 1017778-82-3) was discontinued, possibly due to instability or insufficient efficacy .
Biological Activity
1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C16H14ClN3O2
- Molecular Weight: 315.75 g/mol
- CAS Number: 937597-74-5
- Boiling Point: Approximately 509.3 °C (predicted) .
Research indicates that pyrazole derivatives, including this compound, exhibit their biological activities primarily through the inhibition of various enzymes and receptors. Notably:
- Inhibition of Kinases: Compounds in this class have been shown to inhibit glycogen synthase kinase-3 (GSK-3), which plays a crucial role in cellular signaling and metabolism .
- Anti-inflammatory Activity: Pyrazole derivatives have been linked to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential use in treating inflammatory diseases .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. In vitro assays demonstrated that certain pyrazoles exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The combination of these compounds with established chemotherapeutics like doxorubicin has shown enhanced efficacy, indicating a synergistic effect .
Antimicrobial Properties
Pyrazole derivatives have also been evaluated for their antimicrobial activities. Some studies report notable antifungal activity against common pathogenic fungi. The structure-activity relationship (SAR) analyses suggest that the presence of halogen substituents enhances antimicrobial potency .
Anti-inflammatory Effects
Several compounds within the pyrazole class have demonstrated anti-inflammatory effects comparable to standard anti-inflammatory drugs like diclofenac. For instance, specific derivatives showed IC50 values in the range of 57 to 69 μg/mL, indicating their potential as gastrointestinal-safe anti-inflammatory agents .
Study on Antitumor Efficacy
A study conducted on a series of pyrazole derivatives revealed that those containing chlorine substituents exhibited higher cytotoxic effects in MDA-MB-231 cells compared to others. The study utilized apoptosis assays to confirm the induction of programmed cell death in these cancer cells when treated with the compounds .
| Compound | Cell Line | IC50 (μM) | Synergistic Effect with Doxorubicin |
|---|---|---|---|
| Pyrazole A | MCF-7 | 15.0 | Yes |
| Pyrazole B | MDA-MB-231 | 10.5 | Yes |
Study on Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, a series of pyrazole-linked compounds were synthesized and tested. The results indicated that certain derivatives significantly inhibited inflammation markers in vitro, showcasing their therapeutic potential .
Q & A
Q. 1.1. What synthetic strategies are commonly employed to prepare 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide?
The compound is typically synthesized via multi-step protocols:
- Step 1 : Condensation of pyrazole-4-carbonitrile precursors with hydrazine hydrate to form the pyrazolo[3,4-b]pyridine core .
- Step 2 : Introduction of the 4-chlorobenzyl group via nucleophilic substitution or alkylation reactions, often using potassium carbonate as a base .
- Step 3 : Formation of the carbohydrazide moiety by reacting the intermediate ester with hydrazine hydrate under reflux conditions .
Key challenges include optimizing reaction yields (e.g., 45–65% in multi-step syntheses) and ensuring regioselectivity during substitution .
Q. 1.2. How is structural characterization of this compound validated in academic research?
Researchers use a combination of spectroscopic and analytical techniques:
- IR spectroscopy : Confirms the presence of carbohydrazide (N–H stretch at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns substituent positions (e.g., methyl groups at δ 2.4–2.6 ppm, aromatic protons at δ 7.2–7.5 ppm) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for fused pyrazole-pyridine systems .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z ~370 for C₁₈H₁₈ClN₅O) .
Q. 1.3. What in vitro biological assays are used to evaluate its pharmacological potential?
Common assays include:
- Antimicrobial activity : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains, with MIC values compared to reference drugs like streptomycin .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, often revealing activity in the 10–50 μM range .
- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR, BRAF) to identify mechanistic targets .
Advanced Research Questions
Q. 2.1. How can reaction conditions be optimized to improve yield and purity during synthesis?
Critical parameters include:
- Temperature : Reflux in ethanol (70–80°C) for hydrazide formation vs. room temperature for alkylation to minimize side products .
- Catalysts : Use of iodine or acetic acid to accelerate cyclization steps in pyrazolo[3,4-b]pyridine synthesis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate >95% pure product .
Q. 2.2. How do structural modifications influence biological activity in SAR studies?
Key findings from analogs:
- 4-Chlorobenzyl group : Enhances lipophilicity and cellular uptake, improving antimicrobial potency .
- Carbohydrazide moiety : Critical for hydrogen bonding with enzyme active sites (e.g., bacterial dihydrofolate reductase) .
- Methyl substituents : At positions 3 and 6, steric effects reduce off-target interactions in kinase assays .
Q. 2.3. What computational methods are used to predict binding modes and pharmacokinetic properties?
- Molecular docking : AutoDock or Schrödinger Suite to model interactions with targets like EGFR (PDB: 1M17) .
- QSAR models : Leverage Hammett constants (σ) and logP values to predict antimicrobial activity trends .
- ADMET prediction : SwissADME to assess bioavailability (%F >50) and CYP450 metabolism risks .
Q. 2.4. How can contradictory biological activity data across studies be resolved?
Common approaches include:
- Purity verification : HPLC (≥98% purity) to rule out impurities affecting assay results .
- Orthogonal assays : Confirm antimicrobial activity via time-kill kinetics in addition to MIC .
- Strain-specific variability : Test against standardized ATCC strains to minimize discrepancies .
Methodological Considerations
Q. 3.1. What analytical techniques are recommended for resolving spectral data ambiguities?
- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals in pyrazolo[3,4-b]pyridine systems .
- High-resolution mass spectrometry (HRMS) : Differentiates between isobaric fragments (e.g., C₆H₅Cl vs. C₇H₇N) .
Q. 3.2. How should researchers design dose-response experiments for in vivo studies?
- Dose range : Start with 10–100 mg/kg (oral) based on in vitro IC₅₀ values .
- Control groups : Include vehicle (DMSO/saline) and positive controls (e.g., doxorubicin for anticancer assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
